molecular formula C13H14N2O B1483217 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098088-99-2

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483217
CAS No.: 2098088-99-2
M. Wt: 214.26 g/mol
InChI Key: OCMBECYBEPDABD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of substituted pyrazole chemistry, characterized by its unique molecular architecture and distinctive nomenclature. The compound is officially registered under Chemical Abstracts Service number 2098088-99-2, providing unambiguous identification within the chemical literature. The systematic name reflects the compound's structural complexity, incorporating both the pyrazole heterocyclic core and the acetaldehyde functional group that defines its reactivity profile.

The molecular formula of this compound is C₁₃H₁₄N₂O, with a calculated molecular weight of 214.26 daltons. The structural representation through Simplified Molecular Input Line Entry System notation is O=CCC1=CN(CC)N=C1C2=CC=CC=C2, which precisely defines the connectivity and spatial arrangement of all constituent atoms. This notation system reveals the presence of an ethyl substituent at the 1-position of the pyrazole ring, a phenyl group at the 3-position, and an acetaldehyde moiety attached at the 4-position through a methylene bridge.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The pyrazole ring system serves as the parent structure, with positional numbering that places the nitrogen atoms at positions 1 and 2. The ethyl group occupies position 1, the phenyl substituent is located at position 3, and the acetaldehyde-containing side chain extends from position 4. This systematic naming approach ensures precise communication of structural information across diverse research applications and facilitates accurate database searches and literature reviews.

Molecular Property Value Unit
Molecular Formula C₁₃H₁₄N₂O -
Molecular Weight 214.26 Daltons
Chemical Abstracts Service Number 2098088-99-2 -
Simplified Molecular Input Line Entry System O=CCC1=CN(CC)N=C1C2=CC=CC=C2 -

Historical Development in Pyrazole-Acetaldehyde Chemistry

The historical development of pyrazole-acetaldehyde chemistry traces its origins to the foundational work in heterocyclic synthesis during the late 19th and early 20th centuries. German chemist Ludwig Knorr first introduced the term "pyrazole" in 1883, establishing the nomenclature foundation for this important class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole synthesis using acetylene and diazomethane, marking a pivotal moment in the systematic exploration of pyrazole chemistry.

The evolution of pyrazole-carbaldehyde synthesis gained significant momentum through the development of the Vilsmeier-Haack reaction, which provided an efficient route for introducing formyl groups into pyrazole systems. This methodology became particularly important for the preparation of pyrazole-4-carbaldehydes, which serve as key intermediates in the synthesis of compounds like this compound. The Vilsmeier-Haack reaction typically employs dimethylformamide and phosphorus oxychloride to generate reactive formylating species that can effectively introduce carbonyl functionality into heterocyclic substrates.

Research into pyrazole derivatives with acetaldehyde functionalities has expanded considerably over the past several decades, driven by recognition of their synthetic versatility and biological potential. The development of efficient synthetic methodologies has enabled researchers to access increasingly complex pyrazole-acetaldehyde structures with precise control over substitution patterns and stereochemistry. Modern synthetic approaches often employ microwave-assisted techniques and advanced catalytic systems to achieve improved yields and reduced reaction times compared to conventional thermal methods.

The integration of acetaldehyde functionality into pyrazole systems represents a strategic approach to creating reactive intermediates capable of participating in diverse chemical transformations. These compounds can undergo condensation reactions, reduction processes, and oxidation reactions, making them valuable building blocks for constructing more complex molecular architectures. The historical progression from simple pyrazole synthesis to sophisticated acetaldehyde-substituted derivatives reflects the maturation of heterocyclic chemistry as a discipline and the increasing sophistication of synthetic methodologies available to modern researchers.

Significance in Heterocyclic Compound Research

The significance of this compound in heterocyclic compound research extends across multiple dimensions of chemical science, encompassing synthetic methodology development, structure-activity relationship studies, and fundamental investigations into heterocyclic reactivity patterns. Pyrazole derivatives have established themselves as major pharmacophores with diverse biological properties, and compounds containing pyrazole rings have found extensive applications in therapeutic contexts. The incorporation of acetaldehyde functionality into these systems provides additional synthetic opportunities and potential biological activities that enhance their research value.

From a synthetic methodology perspective, this compound serves as a versatile intermediate capable of participating in numerous chemical transformations. The acetaldehyde group provides a reactive site for condensation reactions with various nucleophiles, enabling the construction of extended conjugated systems, heterocyclic frameworks, and complex molecular scaffolds. Researchers have demonstrated that pyrazole-carbaldehyde compounds can undergo reactions with active methylene compounds, semicarbazide derivatives, thiosemicarbazide, hydroxylamine, and various amine species to generate diverse product families.

The structural complexity of this compound makes it particularly valuable for investigating structure-activity relationships in heterocyclic systems. The presence of multiple substituents allows researchers to systematically modify individual components while maintaining the core pyrazole-acetaldehyde framework, enabling detailed studies of how structural variations influence chemical reactivity and potential biological activity. This systematic approach has proven invaluable for developing new synthetic methodologies and understanding the fundamental principles governing heterocyclic chemistry.

Research applications of pyrazole-acetaldehyde compounds have demonstrated their utility in developing new pharmaceutical agents with antimicrobial, anti-inflammatory, antitubercular, antitumor, and antiviral properties. The ability to modify substitution patterns around the pyrazole ring while maintaining the reactive acetaldehyde functionality provides researchers with a powerful platform for drug discovery and development. Contemporary research efforts continue to explore the synthetic potential of these compounds, with particular emphasis on developing environmentally friendly synthetic routes and discovering new biological activities.

Research Application Significance Examples
Synthetic Methodology Versatile building block for complex synthesis Condensation reactions, cyclization processes
Structure-Activity Studies Platform for systematic structural modification Pharmaceutical development, biological screening
Heterocyclic Reactivity Model system for understanding reaction mechanisms Mechanistic investigations, catalyst development
Drug Discovery Pharmacophore for bioactive compound development Antimicrobial, anti-inflammatory agents

The continued investigation of this compound and related compounds represents an active area of research that promises to yield new insights into heterocyclic chemistry and its applications. The compound's unique structural features and reactivity profile position it as an important subject for future research endeavors aimed at advancing our understanding of pyrazole chemistry and developing new synthetic methodologies for accessing complex heterocyclic systems.

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMBECYBEPDABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that this compound might have neuroprotective properties, making it a candidate for research in neurological disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate oxidative stress levels within cells, thereby affecting various cellular functions . Additionally, it has been linked to changes in gene expression related to antioxidant responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their activity. For example, its interaction with cholinesterase enzymes leads to enzyme inhibition, which can modulate neurotransmitter levels in the brain . This binding interaction is crucial for its potential neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of oxidative stress responses in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolic flux . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

Biological Activity

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring, which has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antiviral, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H13N2O\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}

It consists of an ethyl group, a phenyl group, and a pyrazole moiety attached to an acetaldehyde functional group. The unique configuration of this compound contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that they possess effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)acetaldehydeS. aureus16 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of pyrazole derivatives has been explored in several studies. For instance, compounds with similar pyrazole structures have shown activity against viruses such as influenza and HIV . The mechanism likely involves the inhibition of viral replication through interaction with viral enzymes or host cell receptors.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases. A comparative analysis of various pyrazole derivatives revealed that those with electron-withdrawing groups exhibited stronger anti-inflammatory effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors involved in inflammation and infection, thereby modulating their activity. Detailed studies are needed to elucidate the precise pathways involved.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A series of pyrazole derivatives, including the target compound, were tested for their efficacy against multidrug-resistant bacterial strains. The results indicated promising antibacterial activity, warranting further investigation into their clinical applications .
  • Evaluation of Anti-inflammatory Properties : In a controlled study on animal models, the administration of pyrazole derivatives led to significant reductions in inflammation markers compared to control groups, supporting their use in anti-inflammatory therapies .

Comparison with Similar Compounds

Acetaldehyde (CH₃CHO)

Acetaldehyde, a simple aldehyde, lacks the pyrazole ring system but shares the reactive aldehyde functional group. It is widely used in acetic acid production and as a precursor for pyridine derivatives . Unlike 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde, acetaldehyde’s simplicity limits its application in complex syntheses.

Malonaldehyde (OHC-CH₂-CHO)

Malonaldehyde contains two aldehyde groups, enabling cross-linking reactions in polymers and serving as a biomarker for oxidative stress. Its instability due to polymerization contrasts with the stabilized pyrazole-based aldehyde, which benefits from aromatic ring conjugation .

2-[5-Iodo-3-(phenylmethoxymethyl)imidazol-4-yl]acetaldehyde

This imidazole-based analogue replaces the pyrazole ring with an imidazole core, altering electronic properties and reactivity.

Physical and Chemical Properties

Property This compound* Acetaldehyde Malonaldehyde Imidazole Analogue
Molecular Weight (g/mol) ~243.3 (estimated) 44.05 72.06 ~375.2 (estimated)
Functional Groups Aldehyde, pyrazole Aldehyde Dialdehyde Aldehyde, imidazole, iodine
Boiling Point (°C) >200 (decomposes) 20.2 Decomposes Not reported
Solubility Moderate in polar solvents Miscible in water Low in water Likely low due to iodine

*Estimated based on structural analogues and computational tools like Multiwfn .

Reactivity and Stability

  • Pyrazole vs. Imidazole : The pyrazole ring in the target compound is less basic than imidazole due to electron-withdrawing nitrogen positions, reducing nucleophilic attack at the aldehyde group .
  • Decomposition : Unlike metaldehyde (which decomposes into acetaldehyde and paraldehyde under heat ), the pyrazole derivative’s aromatic system enhances thermal stability.
  • Electrophilicity : The aldehyde group in this compound is less electrophilic than in acetaldehyde due to resonance stabilization from the pyrazole ring .

Research Findings and Methodological Insights

  • Structural Analysis : Tools like SHELX and ORTEP-3 are critical for resolving the crystal structure of such heterocyclic aldehydes, revealing intramolecular interactions.
  • Electronic Properties : Multiwfn enables detailed wavefunction analysis, highlighting charge distribution differences between pyrazole- and imidazole-based aldehydes.
  • Safety : While acetaldehyde exposure risks are well-documented for ~14,000 workers , the target compound’s hazards remain understudied, necessitating precautions akin to those for iodinated imidazoles .

Preparation Methods

Synthesis of 1-ethyl-3-phenyl-1H-pyrazole Precursors

  • The initial step involves the condensation of substituted acetophenones with hydrazine derivatives to form the pyrazole ring.
  • For example, substituted acetophenones react with phenylhydrazine in ethanol under reflux to yield 1-phenyl-3-substituted pyrazoles.
  • The N1-ethyl substitution can be introduced by alkylation of the pyrazole nitrogen using ethyl halides under basic conditions or by employing ethyl-substituted hydrazines in the ring formation step.

Introduction of the Acetaldehyde Group at C4 Position

  • The key functionalization involves converting the pyrazole ring's C4 position to bear an acetaldehyde group.
  • One effective method is the reduction of pyrazole-3-carboxylates to the corresponding pyrazolylmethanols using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
  • Subsequent selective oxidation of these pyrazolylmethanols with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) affords the pyrazole-3-carbaldehydes.
  • This oxidation is mild and selective, preserving the integrity of the pyrazole ring and other substituents.

Alternative Routes and Functional Group Interconversions

  • Pyrazole-3-carbaldehydes can be further transformed into nitriles by reaction with liquid ammonia and iodine in THF.
  • Other derivatives such as carbothioamides and thiazole-fused pyrazoles can be synthesized by subsequent reactions, but for the target aldehyde compound, the oxidation step remains central.

Representative Experimental Procedures

Step Reaction Reagents & Conditions Yield (%) Notes
1 Formation of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates Substituted acetophenones + diethyl oxalate + potassium t-butoxide in THF, 0 °C to RT 65–80 Precursor esters for pyrazole synthesis
2 Reduction to (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols LiAlH4 in THF, 0 °C, 1 h 85–88 Controlled reduction of ester to alcohol
3 Oxidation to 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes 2-Iodoxybenzoic acid (IBX) in DMSO, 0–20 °C, 1 h 80–85 Selective oxidation to aldehyde
4 Optional conversion to nitriles Liquid NH3 + I2 in THF, ambient temp, 6 h 75–80 For further functionalization

Note: The above data is adapted from a detailed synthetic study on pyrazole derivatives closely related to the target compound.

Analytical Characterization of the Aldehyde Product

  • NMR Spectroscopy: The aldehyde proton appears as a singlet around δ 9.5–10.1 ppm in ^1H NMR, confirming the presence of the formyl group.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound confirm successful synthesis.
  • IR Spectroscopy: Characteristic aldehyde C=O stretch observed near 1700 cm^-1.

Summary Table of Key Preparation Steps for this compound

Stage Intermediate Reagents Conditions Yield (%) Key Observations
Pyrazole ring formation 1-ethyl-3-phenyl-1H-pyrazole Phenylhydrazine + ethyl-substituted ketones Ethanol, reflux 70–85 Formation of pyrazole core
Ester reduction Pyrazole-3-carboxylate to pyrazolylmethanol LiAlH4 in THF 0 °C, 1 h 85–88 Reduction of ester to alcohol
Selective oxidation Pyrazolylmethanol to pyrazole-3-carbaldehyde IBX in DMSO 0–20 °C, 1 h 80–85 Mild oxidation to aldehyde

Research Findings and Notes

  • The use of lithium aluminum hydride allows for efficient reduction of the ester group without affecting other sensitive groups on the pyrazole ring.
  • IBX oxidation is preferred for its selectivity and mild conditions, avoiding overoxidation or ring degradation.
  • The synthesis is scalable and yields high-purity aldehyde suitable for further synthetic applications or biological testing.
  • Variations in aryl substitution patterns allow tuning of physical properties and reactivity, as shown in related pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, 1-aryl-5-chloro-pyrazole intermediates can react with phenols in the presence of a basic catalyst like K₂CO₃ under reflux conditions. Solvent selection (e.g., DMF or acetone) and catalyst loading (typically 1–2 equivalents) are critical for yield optimization . Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved via column chromatography or recrystallization.
  • Key Parameters : Temperature (80–120°C), reaction time (12–24 hours), and phenol nucleophilicity influence regioselectivity and byproduct formation.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a diffractometer is followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry .
  • Validation : The R-factor (<5%) and goodness-of-fit (close to 1) validate refinement accuracy. Hydrogen bonding and π-π interactions are analyzed to confirm packing efficiency.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at N1, phenyl at C3). Aldehyde protons typically appear at δ 9.5–10.5 ppm.
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between solution-state NMR data and solid-state crystallographic results?

  • Case Study : Discrepancies may arise from dynamic effects (e.g., aldehyde tautomerism in solution) versus static crystal structures. For example, X-ray data from related pyrazole aldehydes show planar conformations, while NMR may indicate rotational flexibility .
  • Validation Strategy : Use variable-temperature NMR to probe conformational changes. Complementary techniques like IR and Raman spectroscopy cross-validate functional group assignments .

Q. What strategies mitigate regioselectivity challenges during nucleophilic substitution in pyrazole systems?

  • Challenge : Competing substitution at C4 vs. C5 positions due to steric and electronic effects.
  • Solutions :

  • Electronic Tuning : Electron-withdrawing groups on the phenol enhance nucleophilic attack at the less-hindered C4 position.
  • Catalyst Optimization : Switching from K₂CO₃ to Cs₂CO₃ increases basicity, favoring deprotonation and reaction efficiency .
  • Computational Pre-screening : DFT calculations predict reactive sites based on frontier molecular orbitals (not directly cited but inferred from crystallographic trends).

Q. How can the aldehyde group be functionalized without side reactions (e.g., oxidation or dimerization)?

  • Methodology :

  • Protection : Convert the aldehyde to a stable acetal using ethylene glycol and p-toluenesulfonic acid.
  • Controlled Reactions : Perform Mannich reactions under inert atmospheres to avoid oxidation. For example, reacting with amines in anhydrous THF yields Schiff bases, as demonstrated in related pyrazole-aldehyde systems .
    • Monitoring : In-situ FTIR tracks aldehyde consumption (disappearance of ~1700 cm⁻¹ peak).

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

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